1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and an indole ring with a carbonitrile group
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with an indole derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine or trifluoromethyl groups are replaced by other functional groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boronic acids and palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the development of new materials.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile can be compared with other similar compounds, such as:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also contains a trifluoromethyl-pyridine moiety and is studied for its antibacterial activity.
2-Chloro-5-(trifluoromethyl)pyridine: This compound is used as a building block in the synthesis of various agrochemicals and pharmaceuticals.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative used in the synthesis of more complex molecules.
Properties
Molecular Formula |
C15H7ClF3N3 |
---|---|
Molecular Weight |
321.68 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole-5-carbonitrile |
InChI |
InChI=1S/C15H7ClF3N3/c16-12-6-11(15(17,18)19)8-21-14(12)22-4-3-10-5-9(7-20)1-2-13(10)22/h1-6,8H |
InChI Key |
HTMXCAVNBFYWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.